(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thieno-thiazine-trione core substituted with a 4-bromophenylamino methylidene group and a 4-fluorophenylmethyl moiety. Key structural attributes include:
- 4-Bromophenylamino methylidene: A Z-configured enamine linker with a bromine substituent, enhancing lipophilicity and steric bulk.
- 4-Fluorophenylmethyl group: A fluorinated benzyl substituent, likely influencing metabolic stability and target binding via electronegative effects.
Properties
IUPAC Name |
(3Z)-3-[(4-bromoanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN2O3S2/c21-14-3-7-16(8-4-14)23-11-18-19(25)20-17(9-10-28-20)24(29(18,26)27)12-13-1-5-15(22)6-2-13/h1-11,23H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMIZQECIZANI-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Br)/S2(=O)=O)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[3,2-c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno-thiazine core.
Introduction of Substituents: The bromophenyl and fluorobenzyl groups are introduced through substitution reactions, often using reagents like bromobenzene and fluorobenzyl chloride.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired compound with the 2,2-dioxide functionality.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reagents like sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that thiazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
- Case Study : A study on related thiazol-2-amine derivatives reported promising antimicrobial activity against both Gram-positive and Gram-negative bacteria using the turbidimetric method . This suggests that the compound may also exhibit similar properties.
Anticancer Activity
The anticancer potential of thiazine derivatives is a prominent area of research. The compound's structure allows it to interact with cancer cell lines effectively.
- Case Study : Research on related compounds has indicated that they can inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms such as apoptosis induction . This highlights the potential for the compound to serve as a lead in cancer therapy development.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Compound A shares functional group similarities with halogenated heterocycles, particularly those containing bromine and fluorine substituents. A comparative analysis is provided below:
Table 1: Structural Comparison of Compound A and Analogues
Key Observations :
- Bromine and fluorine substituents are common in analogues, suggesting a design strategy to optimize target binding and pharmacokinetics.
Physicochemical Properties
Halogen substituents critically influence properties:
Table 3: Property Comparison
| Compound | logP (Predicted) | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Compound A | ~3.5 | >200 (decomposes) | <0.1 |
| Triazolo-thiadiazine () | ~2.8 | 245–247 | 0.5 |
| Triazole-thione () | ~1.9 | 180–182 | 1.2 |
Key Findings :
- Compound A ’s higher logP (vs. triazole-thione) reflects increased lipophilicity from bromine and fluorobenzyl groups.
- Low solubility may necessitate formulation optimization for bioavailability.
Biological Activity
The compound (3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by a thieno[3,2-c][1,2]thiazine core. The presence of bromine and fluorine substituents enhances its pharmacological profile. Its molecular formula is C18H15BrF2N2O3S.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine derivatives. The process may include:
- Formation of the thiazine ring through cyclization.
- Introduction of bromophenyl and fluorophenyl moieties via electrophilic aromatic substitution or nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance:
- Cytotoxicity Studies : The compound was screened against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as EGFR and PI3K pathways .
Antimicrobial Activity
Thiazine derivatives have also been evaluated for their antimicrobial properties:
- Inhibition Studies : Some derivatives demonstrated potent activity against a range of bacterial strains, indicating potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anticancer Activity : A study reported that specific thiazine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
- Molecular Docking : In silico studies have shown that the compound can effectively bind to target proteins involved in tumor growth and metastasis. This binding affinity is indicative of its potential as a lead compound for further drug development .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step reactions starting with functionalization of the thieno[3,2-c][1,2]thiazine core. Key steps include:
- Step 1: Condensation of 4-bromoaniline with a thiocarbonyl precursor to form the hydrazinylidene moiety .
- Step 2: Alkylation of the 4-fluorobenzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 60°C) .
- Step 3: Cyclization and oxidation to introduce the trione functionality using catalytic H₂SO₄ or trifluoroacetic acid .
Critical Parameters: Solvent polarity, temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) significantly impact yield .
Basic: How should researchers characterize the compound’s structural integrity?
Answer:
Use a combination of:
- X-ray crystallography to confirm the Z-configuration of the hydrazinylidene group and spatial arrangement of the 4-bromophenyl/4-fluorobenzyl substituents .
- NMR spectroscopy:
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Advanced: How can reaction conditions be optimized to improve yield beyond 70%?
Answer:
Apply Design of Experiments (DoE) and Bayesian optimization :
- DoE: Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design to identify interactions. For example, increasing DMF:H₂O ratio from 3:1 to 5:1 improved cyclization efficiency by 18% .
- Bayesian algorithms: Use iterative feedback to prioritize high-yield conditions (e.g., optimal catalyst:substrate ratio = 0.05:1) .
- Real-time monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Solubility variability: Use DMSO:water co-solvents (e.g., 10% DMSO) to standardize stock solutions and avoid aggregation .
- Assay interference: The 4-bromophenyl group may quench fluorescence in cell-based assays; validate via LC-MS/MS or orthogonal techniques (e.g., SPR) .
- Metabolic instability: Conduct microsomal stability assays (e.g., human liver microsomes, NADPH) to identify rapid degradation pathways .
Advanced: What computational strategies predict non-covalent interactions with biological targets?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., MAPK). The 4-fluorobenzyl group shows strong π-π stacking with Phe residues .
- MD simulations: Analyze stability of the ligand-receptor complex over 100 ns trajectories (AMBER force field). The hydrazinylidene moiety exhibits hydrogen bonding with catalytic lysine .
- QM/MM calculations: Assess charge transfer effects from the bromophenyl group to the thiazine core, which modulates binding affinity .
Advanced: How to design derivatives with enhanced metabolic stability?
Answer:
- Isosteric replacement: Substitute the 4-fluorobenzyl group with a trifluoromethylpyridyl moiety to reduce CYP450-mediated oxidation .
- Deuterium incorporation: Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow metabolism (KIE ≥ 2) .
- Prodrug strategies: Introduce ester or phosphonate groups at the trione oxygen to improve bioavailability .
Advanced: What analytical techniques validate supramolecular interactions in crystallography?
Answer:
- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., Br···H interactions contribute 8–12% to crystal packing) .
- Non-covalent interaction (NCI) plots: Visualize weak interactions (van der Waals, halogen bonding) using Multiwfn software .
- SC-XRD refinement: Resolve disorder in the thieno-thiazine core using SHELXL with anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
